Norpropoxyphene carbinol
Description
Structure
3D Structure
Properties
CAS No. |
42576-08-9 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
(2S,3R)-3-methyl-4-(methylamino)-1,2-diphenylbutan-2-ol |
InChI |
InChI=1S/C18H23NO/c1-15(14-19-2)18(20,17-11-7-4-8-12-17)13-16-9-5-3-6-10-16/h3-12,15,19-20H,13-14H2,1-2H3/t15-,18+/m1/s1 |
InChI Key |
AONRUTIUKXIKAZ-QAPCUYQASA-N |
SMILES |
CC(CNC)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O |
Isomeric SMILES |
C[C@H](CNC)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O |
Canonical SMILES |
CC(CNC)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O |
Synonyms |
norpropoxyphene carbinol norpropoxyphene carbinol hydrochloride |
Origin of Product |
United States |
Formation and Biotransformation Pathways
Enzymatic Pathways of Formation from Precursors
The generation of norpropoxyphene (B1213060) carbinol is a multi-step process initiated by the metabolism of propoxyphene. The primary route of propoxyphene metabolism is N-demethylation, which leads to the formation of norpropoxyphene. nih.govdrugbank.commedsafe.govt.nzmedicacorp.com Subsequently, norpropoxyphene can undergo ester hydrolysis to yield norpropoxyphene carbinol.
The key enzymatic reactions involved are:
N-demethylation: This reaction is predominantly catalyzed by the cytochrome P450 enzyme, specifically CYP3A4. drugbank.compharmgkb.org This step is the major pathway for propoxyphene metabolism and results in the formation of norpropoxyphene, the direct precursor to this compound.
Ester Hydrolysis: Following its formation, norpropoxyphene can be further metabolized via the hydrolysis of its ester functional group. This enzymatic cleavage results in the formation of this compound. nih.gov Metabolites arising from ester hydrolysis have been identified in both rats and humans. nih.gov
Characterization of Enzyme Systems in In Vitro Models (e.g., Liver Microsomes, Hepatocytes)
In vitro models, such as human liver microsomes and hepatocytes, have been instrumental in elucidating the enzymatic kinetics of propoxyphene metabolism. Studies using these models have confirmed the central role of CYP3A4 in the N-demethylation of dextropropoxyphene to its major metabolite, nordextropropoxyphene. tandfonline.com
Kinetic parameters for the formation of nordextropropoxyphene in human liver microsomes have been determined, providing insight into the efficiency of this metabolic step.
| Enzyme System | Species | Substrate | Metabolite | Enzyme | Km (μM) | Clint (ml mg-1 h-1) |
| Liver Microsomes | Human (Extensive Metabolizers) | Dextropropoxyphene | Nordextropropoxyphene | CYP3A4 | 179 ± 74 | 0.41 ± 0.26 |
| Liver Microsomes | Human (Poor Metabolizer) | Dextropropoxyphene | Nordextropropoxyphene | CYP3A4 | 225 | 0.19 |
Data sourced from a study on dextropropoxyphene N-demethylation in human liver microsomes. tandfonline.com
Suspensions of isolated rat hepatocytes have also been shown to rapidly metabolize both propoxyphene and norpropoxyphene. vu.nl
Comparative Metabolism Studies in Laboratory Animal Models
Significant species-specific differences in the metabolism and excretion of propoxyphene and its metabolites have been observed in laboratory animals. These variations are crucial for extrapolating animal data to human scenarios.
The primary route of metabolism across all species studied is N-demethylation. nih.gov However, the subsequent metabolic steps and excretion patterns differ:
| Species | Primary Excretion Route | Metabolite Form | Key Metabolic Features |
| Human | Urine nih.gov | Mixture of free and unconjugated forms nih.gov | Metabolites from ester hydrolysis are found. nih.gov |
| Rat | Bile nih.gov | Conjugates nih.gov | Extensive hydroxylation of propoxyphene and its metabolites. nih.gov Metabolites from ester hydrolysis are found. nih.gov |
| Dog | Bile nih.gov | Mixture of free and unconjugated forms nih.gov | A cyclized and dehydrated metabolite of dinorpropoxyphene is found in plasma. nih.gov |
| Rabbit | Urine nih.gov | Conjugates nih.gov | Extensive hydroxylation of propoxyphene and its metabolites. nih.gov |
This table summarizes findings from comparative metabolism studies of propoxyphene. nih.gov
Precursor-Metabolite Relationships
The metabolic cascade of propoxyphene involves several key intermediates and derivatives, with norpropoxyphene playing a central role in the pathway leading to this compound.
Norpropoxyphene as a Primary Intermediate
Norpropoxyphene is the major and primary metabolite of propoxyphene, formed through N-demethylation. nih.govdrugbank.compharmgkb.org It serves as the direct precursor to this compound. The formation of norpropoxyphene is a critical step, as it is also a pharmacologically active compound. medicacorp.com The accumulation of norpropoxyphene can occur with repeated doses of propoxyphene.
Identification of Associated Metabolic Derivatives
Besides norpropoxyphene and this compound, the biotransformation of propoxyphene yields other metabolic derivatives. A metabolic pathway diagram illustrates the formation of various metabolites, including dinorpropoxyphene through further N-demethylation of norpropoxyphene, and their respective carbinol analogues through ester hydrolysis.
Other identified metabolic products include:
Dinorpropoxyphene: Formed by the further N-demethylation of norpropoxyphene. medicacorp.com
Cyclic dinorpropoxyphene metabolite: This has been isolated from urine and identified as a circulating metabolite in dog plasma. nih.gov
N-acetylated products: These have been identified in all four species studied (human, rat, dog, and rabbit). nih.gov
Hydroxylated metabolites: Extensive hydroxylation of propoxyphene and its metabolites occurs, particularly in rats and rabbits. nih.gov
Mechanistic Investigations of Biotransformation
Influence of Incubation Parameters on Conversion Kinetics
The biotransformation of norpropoxyphene, including its conversion pathways involving this compound, is significantly influenced by the specific conditions of the incubation environment in in vitro studies. These parameters, such as pH, temperature, incubation time, and the presence of co-incubated substances, can alter the rate and outcome of metabolic conversions, providing insights into the underlying enzymatic processes.
Research utilizing isolated rat hepatocytes has demonstrated that the metabolism of norpropoxyphene can follow first-order elimination kinetics at low concentrations (e.g., 2 µM) nih.gov. The stability and transformation of norpropoxyphene and its metabolites are highly dependent on pH. For instance, norpropoxyphene can undergo rearrangement to norpropoxyphene amide under basic conditions, highlighting the importance of maintaining a controlled pH during kinetic studies oup.com. Standard in vitro metabolic studies with liver homogenates are often conducted at a physiological pH of 7.4 and a temperature of 37°C to simulate biological conditions researchgate.net.
The presence of other substances in the incubation medium can have a pronounced effect on the metabolic rate of norpropoxyphene. Studies on isolated rat hepatocytes have quantified the inhibitory effect of ethanol (B145695) on norpropoxyphene metabolism. The half-life of norpropoxyphene was observed to increase significantly in the presence of ethanol, indicating a reduction in its metabolic clearance nih.gov. Specifically, 60 mM of ethanol was found to reduce the elimination rate constant of norpropoxyphene by approximately 38% nih.gov. Furthermore, the stability of the carbinol intermediate itself is a critical factor. Research has noted that reactions between this compound and acetaldehyde (B116499) result in the rapid disappearance of the carbinol, suggesting a high degree of reactivity and instability in the presence of certain aldehydes researchgate.netresearchgate.netcnjournals.com.
The duration of the incubation is another critical parameter. While some metabolic studies may proceed overnight to identify all possible metabolites researchgate.net, kinetic analyses often require shorter, specific time points (e.g., 5 or 10 minutes) to accurately determine reaction rates and observe unstable intermediates escholarship.org. For enzymatic activity in liver preparations, the incubation mixture typically requires fortification with essential cofactors.
Detailed Research Findings:
Below are data tables summarizing the findings from relevant research on incubation parameters.
Table 1: Effect of Ethanol on Norpropoxyphene Metabolism in Isolated Rat Hepatocytes nih.gov
| Ethanol Concentration | Norpropoxyphene Half-life (min) |
|---|---|
| 0 mM (Control) | 17.9 ± 4.1 |
| 10 mM | 26.0 ± 7.3 |
Table 2: Typical Incubation Conditions for In Vitro Drug Metabolism Studies researchgate.net
| Parameter | Condition |
|---|---|
| Biological System | Homogenized horse liver |
| pH | 7.4 |
| Temperature | 37°C |
| Cofactors | β-NAD (1.5 mM), Glucose-6-phosphate (7.5 mM), MgCl₂ (5 mM) |
Reaction Chemistry and Chemical Transformations of Norpropoxyphene Carbinol
Investigations into Chemical Reactivity (e.g., with Acetaldehyde)
Research has demonstrated that norpropoxyphene (B1213060) carbinol can react with acetaldehyde (B116499) under in vitro conditions that simulate metabolic processes. A key study investigating the metabolism of propoxyphene in rat liver preparations found that a carbinol metabolite, such as norpropoxyphene carbinol, reacts with acetaldehyde. acs.org This reaction is of interest due to the potential for co-exposure to propoxyphene and ethanol (B145695), as acetaldehyde is the primary metabolite of ethanol.
The chemical interaction between this compound and acetaldehyde leads to the formation of new chemical entities. The reaction mechanism likely involves the nucleophilic addition of the secondary amine group of this compound to the carbonyl carbon of acetaldehyde. This is a characteristic reaction of amines with aldehydes, often leading to the formation of a carbinolamine intermediate, which can then undergo further reactions such as dehydration to form an imine or cyclization.
Characterization of Reaction Products and Adducts
The characterization of the products formed from the reaction of this compound with acetaldehyde is crucial for understanding the complete metabolic and chemical profile of norpropoxyphene. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in elucidating the structures of these new compounds. acs.orggoogle.com
While detailed spectroscopic data for the specific adduct of this compound and acetaldehyde is not extensively published in the provided search results, the general principles of characterization for similar reaction products can be applied. For instance, the formation of an adduct would be confirmed by a mass spectrum showing a molecular ion corresponding to the combined mass of the two reactant molecules. NMR spectroscopy would be used to confirm the structural arrangement of the new molecule, identifying the new bonds formed and the stereochemistry of the product.
The table below summarizes the key reactants and the expected class of products from the investigated reaction.
| Reactant 1 | Reactant 2 | Expected Product Class |
| This compound | Acetaldehyde | Carbinolamine/Imine Adducts |
Further research is necessary to fully characterize all reaction products and adducts of this compound, which will provide a more comprehensive understanding of its chemical behavior in biological systems, especially in the context of co-exposure to other substances.
Analytical Methodologies for Detection and Quantification
Mass Spectrometric Techniques
Liquid Chromatography-Mass Spectrometry (LC/MS and LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the high-sensitivity detection and quantification of drug analytes, including norpropoxyphene (B1213060), in various biological matrices. nih.govuzh.ch This technique is particularly valuable because it can often distinguish between structurally similar compounds. For instance, LC-MS/MS can differentiate norpropoxyphene (m/z 326) from its dehydrated rearrangement product (m/z 308), a distinction that is challenging with GC-MS methods that rely on alkaline extraction, which can chemically convert norpropoxyphene into this other product. nih.gov
The instability and degradation of norpropoxyphene present analytical challenges, but LC-MS/MS methods, such as "dilute and shoot" techniques for urine samples, have been developed to circumvent these issues. nih.gov The versatility of LC-MS/MS allows for its application in analyzing various complex samples, from urine and blood to hair, making it a cornerstone in modern forensic toxicology. uzh.chnih.gov
| Parameter | LC/MS Method Details for Norpropoxyphene Analysis |
| Instrument | Agilent G6410 Series Triple Quad (QQQ) LCMS |
| Column | Betasil Phenyl 5µ, 150 x 4.6 mm |
| Mobile Phase A | 5 mM Ammonium formate |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic, 40:60 (A:B) |
| Flow Rate | 0.8 mL/min |
| MS Detector | AP-ESI, Positive Polarity |
| Mass Scan Range | 100-800 Da |
| Table based on data from a study on norpropoxyphene cyclization. cerilliant.comsigmaaldrich.com |
High-resolution accurate mass spectrometry (HRAMS), such as that performed with Quadrupole Time-of-Flight (QTOF) instruments, provides an additional layer of specificity and confidence in compound identification. nih.gov While specific HRAMS applications for norpropoxyphene carbinol are not detailed, the principles are highly relevant. HRAMS measures the mass-to-charge ratio of an ion with very high precision, allowing for the determination of its elemental formula. This capability is crucial when distinguishing between isomers or different compounds that may have the same nominal mass. For example, LC/MS analysis has shown that a cyclic intermediate of norpropoxyphene and norpropoxyphene amide have the same exact mass (m/z 308), but they can be separated chromatographically and distinguished by their different retention times. cerilliant.comsigmaaldrich.com The use of HRAMS would further confirm their distinct identities by providing highly accurate mass measurements.
Advanced Sample Preparation and Extraction Methodologies
The quality of analytical data is highly dependent on the sample preparation process, which aims to isolate the analyte of interest from the complex biological matrix.
Matrix Effects and Sample Clean-up Strategies
Biological samples such as blood, plasma, and urine are complex mixtures containing proteins, lipids, salts, and other endogenous substances. researchgate.netresearchgate.net These components can interfere with the analysis, causing a phenomenon known as the "matrix effect," which can suppress or enhance the analyte's signal during mass spectrometry analysis. chromatographyonline.comresearchgate.net Phospholipids are a major cause of ion suppression in plasma samples. chromatographyonline.com
To mitigate these effects, rigorous sample clean-up is essential. researchgate.net Several strategies are employed:
Liquid-Liquid Extraction (LLE): A conventional method to separate analytes from interferences based on their differential solubility in two immiscible liquids. chromatographyonline.com
Solid-Phase Extraction (SPE): A highly selective technique that uses a solid sorbent to adsorb the analyte, while matrix components are washed away. Mixed-mode SPE is particularly effective for cleaning urine and oral fluid samples. researchgate.net
Protein Precipitation (PPT): A simple and rapid method to remove proteins from plasma or blood samples. chromatographyonline.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach involves a partitioning/extraction step and has been tested for extracting a wide range of compounds from biological matrices. nih.gov
The goal of these clean-up strategies is to remove interfering substances, thereby improving the accuracy, precision, and sensitivity of the subsequent LC-MS/MS analysis. chromatographyonline.comnih.gov
Role of Hydrolysis and Derivatization in Analytical Procedures
In some analytical methods, chemical modification of the analyte through hydrolysis or derivatization is performed to improve its chromatographic behavior or detectability. In the analysis of norpropoxyphene, a base-catalyzed conversion is often intentionally employed. sigmaaldrich.com
Norpropoxyphene can be unstable in neutral solutions like methanol (B129727), where it converts over time to a cyclic intermediate. cerilliant.comsigmaaldrich.com However, in the presence of a strong base such as 0.1 N sodium hydroxide, it quickly and quantitatively converts to a more stable product, norpropoxyphene amide. sigmaaldrich.com This derivatization step is performed to improve the chromatography of the compound. The resulting amide has a different retention time than the original norpropoxyphene, which allows for consistent analysis. sigmaaldrich.com This highlights how controlled derivatization is a critical step in some analytical procedures to overcome the inherent instability of the target analyte.
| Compound | Molecular Formula | Mass-to-Charge Ratio (m/z) | Analytical Notes |
| Norpropoxyphene | C₂₁H₂₇NO₂ | 326 | Primary metabolite; can be unstable in neutral solutions. nih.govsigmaaldrich.com |
| Norpropoxyphene Degradant (NPD) | C₂₁H₂₆NO | 308 | Cyclic iminium ion intermediate formed in neutral solution. sigmaaldrich.com |
| Norpropoxyphene Amide | C₂₁H₂₆NO | 308 | Formed by base-catalyzed conversion of Norpropoxyphene for improved chromatography. sigmaaldrich.com |
| Table summarizing compounds involved in the analysis of Norpropoxyphene. |
Impact of pH and Base Treatment on Analytical Stability
The stability of this compound is highly dependent on the pH of the solution. In neutral solutions, such as methanol or acetonitrile, norpropoxyphene is known to convert over time to a cyclic intermediate degradant (NPD). cerilliant.comsigmaaldrich.com This conversion can occur even under standard storage conditions, with studies showing nearly complete conversion to NPD within 18 months in a freezer or within 2 hours at 60°C. sigmaaldrich.com
Conversely, under basic conditions, this compound undergoes a rapid and quantitative conversion to norpropoxyphene amide. cerilliant.comsigmaaldrich.com This base-catalyzed rearrangement is a critical factor in analytical methodologies, as many traditional gas chromatography-mass spectrometry (GC-MS) methods involve an alkaline extraction step. researchgate.netcerilliant.com This treatment is often intentionally employed to convert norpropoxyphene into the more chromatographically stable norpropoxyphene amide, thereby improving peak shape and analytical sensitivity. sigmaaldrich.comcerilliant.comsigmaaldrich.com
An investigation into the solution behavior of norpropoxyphene maleate (B1232345) in methanol demonstrated the formation of the NPD peak over two weeks at room temperature. sigmaaldrich.com The use of a strong base, such as 0.1 N sodium hydroxide, can achieve complete conversion to norpropoxyphene amide within two hours at room temperature. sigmaaldrich.com While both the NPD and norpropoxyphene amide may have the same mass-to-charge ratio (m/z 308), they are distinct chemical entities with different liquid chromatography retention times, highlighting the importance of controlling pH during analysis. cerilliant.comsigmaaldrich.com
| Condition | Resulting Compound | Time to Conversion | Analytical Implication |
|---|---|---|---|
| Neutral solution (Methanol or Acetonitrile) at room temperature | Norpropoxyphene Degradant (NPD) - Cyclic Intermediate | Significant formation over 2 weeks sigmaaldrich.com | Potential for inaccurate quantification if samples are stored for extended periods without pH control. cerilliant.com |
| Neutral solution at 60°C | Norpropoxyphene Degradant (NPD) - Cyclic Intermediate | Nearly complete conversion within 2 hours sigmaaldrich.com | Demonstrates thermal instability and acceleration of degradation. |
| Neutral solution in freezer | Norpropoxyphene Degradant (NPD) - Cyclic Intermediate | Nearly complete conversion within 18 months sigmaaldrich.com | Long-term storage can lead to significant degradation. |
| Basic solution (e.g., 0.1 N NaOH) | Norpropoxyphene Amide | Quantitative conversion within 2 hours at room temperature sigmaaldrich.com | Used intentionally in some assays to form a stable, better-chromatographing derivative. cerilliant.comsigmaaldrich.com |
Challenges and Innovations in Analytical Assay Development
The chemical instability of this compound, particularly its propensity to cyclize or rearrange, is a primary challenge in the development of reliable analytical assays. researchgate.net Distinguishing between the metabolite formed biologically and the artifact created during chemical degradation is a significant hurdle, especially in methods employing alkaline extraction. researchgate.net
Innovations in analytical techniques, particularly the shift from GC-MS to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have provided ways to circumvent these issues. LC-MS/MS analysis can be performed under neutral or acidic conditions, which avoids the base-catalyzed rearrangement to norpropoxyphene amide. cerilliant.comresearchgate.net This allows for the direct measurement of the parent this compound molecule, providing a more accurate representation of its concentration in a biological specimen.
Method validation is a crucial process to demonstrate that an analytical procedure is suitable for its intended purpose. fda.gov For this compound assays, validation ensures that measurements are reliable, reproducible, and accurate. ashdin.com Key validation characteristics include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. ashdin.com
In a validated LC-MS/MS method for the confirmation of norpropoxyphene, specific criteria are established to ensure the reliability of the results. researchgate.net These often include:
Retention Time: The retention time of the analyte in a sample must be within a narrow window (e.g., ±3%) of the retention time in a calibrator. researchgate.net
Ion Ratios: The ratio of product ions derived from the analyte must be within a specified range (e.g., ±20%) of the mean ratio obtained from calibrators. researchgate.net
Controls: Quality control samples must measure within a predefined range (e.g., ±20%) of their target value. researchgate.net
The table below summarizes typical validation parameters for an LC-MS/MS assay for norpropoxyphene.
| Parameter | Typical Value/Criteria | Purpose |
|---|---|---|
| Limit of Quantitation (LOQ) | 50 ng/mL | Lowest concentration reliably quantified. |
| Upper Limit of Quantitation (ULOQ) | 5000 ng/mL | Highest concentration reliably quantified. |
| Inter-Assay Precision | ≤ 15% CV | Measures reproducibility across different analytical runs. |
| Accuracy | ± 20% of target | Measures how close the result is to the true value. |
| Precursor Ion (m/z) | 326.2 | Mass of the parent molecule selected for fragmentation. |
| Product Ions (m/z) | 252.2 / 107.1 | Specific fragment masses used for identification and quantification. |
Artifact formation is a major concern in the analysis of norpropoxyphene, especially with GC-based methods. The high temperatures of the GC injection port and column can cause thermal degradation, while alkaline conditions during sample preparation induce chemical rearrangement. researchgate.net The primary artifact is norpropoxyphene amide, formed via base-catalyzed cyclization and rearrangement. sigmaaldrich.com
Several strategies have been developed to mitigate this issue:
Intentional Conversion: The most common historical approach is to embrace the artifact formation. By treating the sample with a strong base (e.g., pH 11.0), all norpropoxyphene is intentionally and quantitatively converted to norpropoxyphene amide. sigmaaldrich.com The analysis then proceeds to measure the amide as a surrogate for the original compound. This creates a single, stable, and well-behaved analyte for GC analysis, but it prevents the differentiation between the original carbinol and any pre-existing amide.
Derivatization: While not as common for this specific rearrangement, derivatization is a standard technique to block reactive functional groups, prevent thermal degradation, and improve chromatographic properties.
Use of Alternative Techniques: The most effective modern strategy is to avoid the conditions that cause artifact formation altogether. The use of LC-MS/MS allows for separation and analysis at ambient temperatures and under neutral or mildly acidic pH conditions, preventing both thermal and base-catalyzed degradation. cerilliant.comresearchgate.net This approach enables the direct and accurate measurement of this compound itself.
Chemical Stability, Degradation, and Storage Considerations
Stability Profiles in Various Solvents and Environmental Conditions
The stability of Norpropoxyphene (B1213060) is highly dependent on the solvent used and the environmental conditions, particularly temperature. As a crystalline solid, the maleate (B1232345) salt of (+)-Norpropoxyphene is reported to be stable for five years or more when stored at -20°C caymanchem.com. However, its stability in solution is markedly different.
Norpropoxyphene has demonstrated solubility in several common laboratory solvents. The maleate salt form is soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) at concentrations of 30 mg/ml, in ethanol (B145695) at 1 mg/ml, and in phosphate-buffered saline (PBS) at a pH of 7.2 at 250 µg/ml caymanchem.com.
Studies conducted on Norpropoxyphene in neutral solutions, such as methanol (B129727) and acetonitrile, show a clear degradation pathway over time sigmaaldrich.com. In both solvents, Norpropoxyphene converts to a cyclic intermediate at similar rates sigmaaldrich.com. The rate of this conversion is significantly influenced by temperature. For instance, a solution of Norpropoxyphene in methanol heated at 60°C for two hours resulted in almost complete conversion to its degradant sigmaaldrich.com. At room temperature, a new degradation peak is observable by High-Performance Liquid Chromatography (HPLC) after two weeks sigmaaldrich.com. While freezer storage slows this conversion, it does not prevent it sigmaaldrich.com.
| Condition | Solvent | Temperature | Duration | Observed Outcome | Source |
|---|---|---|---|---|---|
| Solid Form Storage | N/A (Crystalline Solid) | -20°C | ≥ 5 years | Stable | caymanchem.com |
| Solution Storage | Methanol | Room Temperature | 2 weeks | Formation of a new degradation peak (NPD) observed. | sigmaaldrich.com |
| Solution Storage | Methanol / Acetonitrile | Freezer | N/A | Conversion to degradant is slowed but not prevented. | sigmaaldrich.com |
| Forced Degradation | Methanol | 60°C | 2 hours | Nearly complete conversion to degradant (NPD). | sigmaaldrich.com |
Characterization of Degradation Products and Cyclic Derivatives
The primary degradation pathway for Norpropoxyphene in neutral solutions is an intramolecular cyclization sigmaaldrich.com. This process does not require a strong base and results in the formation of a cyclic intermediate, which has been designated as Norpropoxyphene Degradant (NPD) sigmaaldrich.com. The structure of this cyclic compound has been established through Liquid Chromatography-Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy sigmaaldrich.com.
LC/MS analysis of a freshly prepared Norpropoxyphene solution in methanol shows a primary parent ion with a mass-to-charge ratio (m/z) of 326 [M+1] sigmaaldrich.com. Over time, this solution exclusively converts to the NPD, which exhibits an m/z of 308 sigmaaldrich.com. This ion corresponds to a cyclized iminium ion sigmaaldrich.com.
Interestingly, this cyclic intermediate (NPD) can undergo further transformation under basic conditions. In the presence of a base, such as sodium hydroxide, NPD quickly and quantitatively converts to Norpropoxyphene amide sigmaaldrich.com. Although Norpropoxyphene amide has the same exact mass as NPD, it is a distinct compound with a different retention time in liquid chromatography sigmaaldrich.com.
| Compound | Abbreviation | Key Characteristic | Analytical Observation (LC/MS) | Source |
|---|---|---|---|---|
| Norpropoxyphene | NP | Parent compound. | Parent ion [M+1] at m/z 326. | sigmaaldrich.com |
| Norpropoxyphene Degradant | NPD | Cyclic intermediate formed in neutral solution over time. | Major ion observed at m/z 308. | sigmaaldrich.com |
| Norpropoxyphene Amide | NPA | Formed from NPD in basic solution. | Same exact mass as NPD but a different retention time. | sigmaaldrich.com |
Impact on Analytical Sample Integrity and Long-Term Storage
The instability of Norpropoxyphene in solution has significant consequences for the integrity of analytical samples and their long-term storage sigmaaldrich.com. The conversion of Norpropoxyphene to its cyclic degradant (NPD) means that aged or improperly stored samples may not yield accurate quantitative results.
In chromatographic analysis, the degradation product appears as a separate peak with a different retention time from the parent compound sigmaaldrich.com. For example, in one analysis, a base-treated sample yielding Norpropoxyphene amide had a retention time of 3.9 minutes, while the NPD peak in an aged, untreated sample appeared at a different time sigmaaldrich.com. An analyst measuring only the peak for the parent Norpropoxyphene in an aged sample would erroneously conclude a much lower concentration, as the compound would have converted to NPD sigmaaldrich.com.
Long-term storage of Norpropoxyphene solutions, even under recommended frozen conditions, does not guarantee stability. A sample of Norpropoxyphene in methanol stored in a freezer for 18 months showed nearly complete conversion to NPD sigmaaldrich.com. This underscores the critical difference between the stability of the compound in its solid state versus in solution caymanchem.comsigmaaldrich.com. While the solid form is stable for years at -20°C, solutions are susceptible to degradation over much shorter periods, impacting the reliability of reference materials and stored forensic samples caymanchem.comsigmaaldrich.com.
| Scenario | Impact on Sample | Analytical Implication | Source |
|---|---|---|---|
| Aged solution at room temperature | Significant conversion of Norpropoxyphene to NPD. | Underestimation of original Norpropoxyphene concentration if only the parent peak is quantified. Appearance of an unexpected peak (NPD). | sigmaaldrich.com |
| Long-term freezer storage of solution | Slow but substantial conversion to NPD over months. | Frozen standards may not be reliable over long periods (e.g., 18 months), leading to inaccurate calibration and quantification. | sigmaaldrich.com |
| Base treatment prior to analysis | Rapid and quantitative conversion of NPD to Norpropoxyphene amide. | The detected compound is the amide, not the original Norpropoxyphene or its cyclic degradant, identifiable by its unique retention time. | sigmaaldrich.com |
Applications in Forensic and Reference Standard Research
Role as an Analytical Reference Standard for Method Development
The development of reliable and accurate analytical methods is a cornerstone of forensic toxicology. nih.gov Norpropoxyphene (B1213060) is available as an analytical reference standard, and in some cases as a Certified Reference Material (CRM), which is essential for these applications. caymanchem.comcerilliant.com These standards serve as a benchmark of purity and concentration, allowing toxicology laboratories to develop and validate their testing methods. veranova.com
Analytical reference standards of norpropoxyphene are used as starting materials for creating calibrators and controls for various analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS). dtpm.com The availability of these standards is critical for ensuring the quality and reliability of results in clinical toxicology, urine drug testing, and forensic analysis. dtpm.comsigmaaldrich.com Furthermore, isotopically labeled internal standards, such as (+)-Norpropoxyphene-d5, are also available and are intended for use in the quantification of norpropoxyphene by GC- or LC-MS, which helps to improve the accuracy of the measurement by accounting for variations in sample preparation and instrument response. caymanchem.com
Table 1: Availability of Norpropoxyphene Analytical Reference Standards
| Product Description | Application | Purity/Formulation |
|---|---|---|
| (+)-Norpropoxyphene (maleate) | Analytical reference standard for research and forensic applications. caymanchem.com | ≥98% caymanchem.com |
| (+)-Norpropoxyphene maleate (B1232345), 1.0 mg/mL (as free base) in Methanol (B129727) | Starting material for calibrators or controls for LC/MS or GC/MS testing. dtpm.com | 1.0 mg/mL (as free base) dtpm.com |
Development of Quantitative Assays for Forensic Analysis
The accurate quantification of norpropoxyphene in biological specimens is vital in postmortem toxicology to help determine the cause of death. nih.gov Various quantitative assays have been developed for its detection in samples such as blood, plasma, urine, and tissues. unitedchem.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common techniques used for this purpose. nih.govoup.com
Modern forensic toxicology laboratories frequently employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous detection and quantification of multiple drugs and their metabolites, including norpropoxyphene. oup.com These methods are highly sensitive and specific, requiring minimal sample preparation. oup.com The development of these assays involves validation of parameters such as selectivity, linearity, accuracy, precision, and extraction efficiency to ensure the results are reliable for legal proceedings. nih.gov
It has been noted that norpropoxyphene can be unstable in solution and may convert to a cyclic degradation product, norpropoxyphene amide. oup.comcerilliant.com To ensure accurate quantification, some analytical methods involve a step to convert norpropoxyphene to this more stable compound before analysis or to quantify both the parent metabolite and its degradation product. unitedchem.comoup.com
Table 2: Examples of Quantitative Analysis Methods for Norpropoxyphene
| Analytical Technique | Biological Matrix | Key Findings/Method Details |
|---|---|---|
| Gas Chromatography | Blood, Tissues | Essential for quantitation in fatal overdose cases; blood concentrations of norpropoxyphene can be as high as 3 mg/liter after high therapeutic doses. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Postmortem Blood, Tissues | The method is linear from 0.1 to 10 mg/L with recoveries from blood of 93% for norpropoxyphene. oup.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Urine | A "dilute-and-shoot" assay was developed to simultaneously quantify 78 drugs and metabolites, including norpropoxyphene. oup.com |
Research on Metabolite Profiling in Biological Samples (for identification purposes)
Metabolite profiling, a subset of the broader field of metabolomics, is an emerging area of research in forensic toxicology that aims to identify the complete set of metabolites in a biological sample. criver.commdpi.com This holistic approach can provide a more comprehensive understanding of drug metabolism and can help in the identification of biomarkers of drug exposure. mdpi.com
In the context of propoxyphene, metabolite profiling can be used to identify not only the major metabolite, norpropoxyphene, but also other minor metabolites. nih.gov Techniques such as high-resolution mass spectrometry (HRMS) are powerful tools for these studies, as they allow for the detection and identification of unknown compounds without the need for reference standards for every single metabolite. griffith.edu.aumdpi.com
The application of metabolomics in forensic toxicology can aid in identifying new drug metabolites in various human specimens. mdpi.com For propoxyphene, this could involve analyzing urine or blood samples to create a detailed profile of all related metabolites. This information could potentially be used to better estimate the time of drug ingestion or to distinguish between different patterns of drug use, which can be valuable for forensic investigations. nih.govmdpi.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Norpropoxyphene |
| Propoxyphene |
| Norpropoxyphene amide |
Q & A
Q. How can researchers ensure specificity in detecting norpropoxyphene carbinol in biological samples?
To address cross-reactivity and false positives, employ competitive ELISA with anti-propoxyphene/norpropoxyphene antibodies (e.g., PAS9722), which exhibit 94% inhibition specificity for the target . Validate assays by testing structurally similar metabolites (e.g., propoxyphene derivatives) and unrelated compounds to confirm selectivity. Use negative controls (e.g., matrices without the analyte) and spike recovery experiments to assess interference .
Q. What are critical considerations for handling this compound to ensure stability during experiments?
Store lyophilized this compound at ≤-20°C in airtight, light-protected containers to prevent degradation. For working solutions, use DMSO (30 mg/mL) or PBS (pH 7.2, 250 µg/mL), and avoid repeated freeze-thaw cycles. Monitor stability via HPLC-UV or LC-MS over time under experimental conditions (e.g., room temperature, varying pH) .
Q. What synthetic routes are feasible for this compound in laboratory settings?
While direct synthesis data are limited, biotransformation approaches using microbial enzymes (e.g., pyruvate decarboxylase) could be adapted from L-phenylacetylcarbinol (L-PAC) biosynthesis. Optimize parameters like substrate concentration (e.g., benzaldehyde analogs), pH (5.0–6.5), and immobilization of enzymes to enhance yield .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across studies?
Apply meta-analytical frameworks to assess variables such as:
- Sample adequacy : Ensure studies use comparable demographics and sample sizes (e.g., controlled animal models vs. human trials) .
- Analytical sensitivity : Cross-validate LC-MS/MS and immunoassay results to identify methodological biases .
- Dose-response relationships : Replicate findings under standardized conditions (e.g., fixed dosing intervals, matched metabolic clearance rates) .
Q. What experimental strategies elucidate this compound’s interactions with cellular targets like aquaglyceroporins?
Use molecular docking simulations to model carbinol group interactions with residues in transport proteins (e.g., TbAQP2). Validate predictions via:
- Site-directed mutagenesis : Modify key residues (e.g., Asn265, Gly97) to assess binding affinity changes .
- Competitive inhibition assays : Co-administer this compound with known substrates (e.g., pentamidine) to measure uptake inhibition .
Q. How does this compound influence gut microbiota metabolism, and what analytical methods are suitable?
Leverage metabolomics (e.g., UPLC-QTOF-MS) to correlate microbial taxa (e.g., Lachnospiraceae_ND3007_group) with this compound levels in fecal samples. Combine with 16S rRNA sequencing to identify taxa-specific metabolic pathways (e.g., bile acid modification) .
Q. What methodologies address contradictory data on this compound’s opioid receptor binding affinity?
- In vitro binding assays : Use radiolabeled ligands (e.g., [³H]-naloxone) in HEK293 cells expressing μ-opioid receptors. Compare inhibition constants (Ki) across studies.
- Allosteric modulation tests : Apply functional assays (e.g., cAMP inhibition) to distinguish orthosteric vs. allosteric effects .
Methodological Frameworks
- Experimental design : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to formulate hypotheses. For example:
- Data interpretation : Use multivariate analysis (e.g., PCA) to disentangle confounding variables in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
